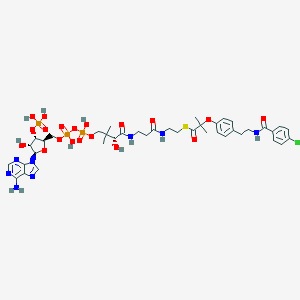

Bezafibroyl-CoA

Description

Properties

CAS No. |

109881-30-3 |

|---|---|

Molecular Formula |

C40H54ClN8O19P3S |

Molecular Weight |

1111.3 g/mol |

IUPAC Name |

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 2-[4-[2-[(4-chlorobenzoyl)amino]ethyl]phenoxy]-2-methylpropanethioate |

InChI |

InChI=1S/C40H54ClN8O19P3S/c1-39(2,20-64-71(61,62)68-70(59,60)63-19-27-31(67-69(56,57)58)30(51)37(65-27)49-22-48-29-33(42)46-21-47-34(29)49)32(52)36(54)45-16-14-28(50)43-17-18-72-38(55)40(3,4)66-26-11-5-23(6-12-26)13-15-44-35(53)24-7-9-25(41)10-8-24/h5-12,21-22,27,30-32,37,51-52H,13-20H2,1-4H3,(H,43,50)(H,44,53)(H,45,54)(H,59,60)(H,61,62)(H2,42,46,47)(H2,56,57,58)/t27-,30-,31-,32+,37-/m1/s1 |

InChI Key |

OZLXUAXALOFHOV-JODUHGKGSA-N |

Isomeric SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)[C@H](C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |

Canonical SMILES |

CC(C)(COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)C(C(=O)NCCC(=O)NCCSC(=O)C(C)(C)OC4=CC=C(C=C4)CCNC(=O)C5=CC=C(C=C5)Cl)O |

Synonyms |

ezafibroyl-CoA bezafibroyl-coenzyme A coenzyme A, bezafibroyl- |

Origin of Product |

United States |

Foundational & Exploratory

Bezafibroyl-CoA and Its Role in Fatty Acid Oxidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate (B1666932), a third-generation fibrate drug, is a widely prescribed lipid-lowering agent. Its therapeutic effects are primarily mediated by its active metabolite, Bezafibroyl-CoA. This technical guide provides an in-depth examination of the molecular mechanism by which this compound enhances fatty acid oxidation (FAO). We will dissect its interaction with Peroxisome Proliferator-Activated Receptors (PPARs), the subsequent transcriptional upregulation of key FAO enzymes, and the quantitative impact on cellular metabolism. This document consolidates key data, presents detailed experimental methodologies for reproducing pivotal findings, and illustrates the core pathways through structured diagrams, serving as a comprehensive resource for researchers in metabolic diseases and drug development.

Core Mechanism of Action: From Bezafibrate to Enhanced FAO

Bezafibrate functions as a prodrug, which upon cellular uptake is converted into its biologically active form, this compound, through the action of acyl-CoA synthetases. The primary mechanism of action of this compound is the activation of Peroxisome Proliferator-Activated Receptors (PPARs), a group of nuclear receptors that are critical regulators of lipid and glucose metabolism.[1]

Bezafibrate is characterized as a pan-PPAR agonist, meaning it can activate all three PPAR isoforms: PPARα, PPARγ, and PPARδ.[1] However, its principal effects on fatty acid oxidation are mediated through the activation of PPARα .[1][2]

Upon binding by this compound, PPARα undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes. This binding event recruits coactivator proteins and initiates the transcription of a suite of genes integral to fatty acid catabolism.[1]

The major outcomes of PPARα activation by this compound include:

-

Increased Mitochondrial Fatty Acid Uptake: Upregulation of genes encoding for fatty acid transport proteins and key enzymes of the carnitine shuttle, such as Carnitine Palmitoyltransferase I (CPT1).

-

Enhanced Mitochondrial β-oxidation: Increased expression of enzymes directly involved in the mitochondrial β-oxidation spiral, including Very-Long-Chain Acyl-CoA Dehydrogenase (VLCAD).[3][4]

-

Stimulated Peroxisomal β-oxidation: Upregulation of the rate-limiting enzyme in peroxisomal β-oxidation, Acyl-CoA Oxidase 1 (ACOX1).[5]

This coordinated genetic upregulation results in a significant increase in the capacity of tissues like the liver, heart, and skeletal muscle to oxidize fatty acids for energy production.

Quantitative Data

The effects of bezafibrate and its active form, this compound, have been quantified across various experimental systems. The following tables summarize key findings regarding PPAR activation, gene expression, and metabolic flux.

Table 1: PPAR Activation by Bezafibrate

This table presents the half-maximal effective concentration (EC₅₀) values for bezafibrate in activating the three human PPAR isoforms, as determined by a dual luciferase-based GAL4 transactivation assay in COS-7 cells.[6]

| PPAR Isoform | EC₅₀ (µM) | Max Efficacy (%) |

| PPARα | 30.4 | 93.6 |

| PPARδ | 86.7 | 15.2 |

| PPARγ | 178.0 | 77.1 |

Data sourced from Kamata et al. (2022). Efficacy is relative to potent, specific agonists for each receptor.[6]

Table 2: Upregulation of Fatty Acid Oxidation and Key Gene Expression

This table summarizes the quantitative effects of bezafibrate treatment on FAO rates and the mRNA levels of crucial FAO-related genes in cultured human fibroblasts.

| Parameter | Fold Induction / Change | Cell Type | Bezafibrate Conc. | Duration |

| Palmitate Oxidation | ~1.9-fold increase | Rat Adipocytes | 500 µM | 24 h |

| VLCAD mRNA | +44% to +150% | Human Fibroblasts (VLCAD-deficient) | 500 µM | 48 h |

| ACOX1 mRNA | ~1.6-fold increase | Rat Adipocytes | 500 µM | 24 h |

| CPT1 (muscle-type) mRNA | ~4.5-fold increase | Rat Adipocytes | 500 µM | 24 h |

Data compiled from studies on rat adipocytes and human fibroblasts.

Table 3: Inhibition of Carnitine Palmitoyltransferase I (CPT1)

| Inhibitor | Kᵢ (µM) | Type of Inhibition | Enzyme Source |

| This compound | Not Reported | Competitive (vs. Palmitoyl-CoA) | Rat Liver Mitochondria |

| Malonyl-CoA | 0.22 | Competitive (vs. Palmitoyl-CoA) | Human Skeletal Muscle |

| Acetyl-CoA | ~45 | Competitive (vs. Palmitoyl-CoA) | Human Skeletal Muscle |

Data sourced from multiple studies on CPT1 kinetics.[7][8]

Key Experimental Protocols

This section provides detailed methodologies for three key experiments used to characterize the mechanism of action of this compound.

PPARα Reporter Gene Assay

This protocol describes a method to quantify the activation of PPARα by a test compound like bezafibrate using a dual-luciferase reporter system.[1][9]

Objective: To measure the dose-dependent activation of the PPARα transcription factor in response to bezafibrate.

Methodology:

-

Cell Culture: Human hepatoblastoma cells (HepG2) are cultured in DMEM supplemented with 10% fetal bovine serum.

-

Plasmids:

-

Expression Plasmid: A plasmid encoding the full-length human PPARα protein (e.g., pCMX-hPPARα).

-

Reporter Plasmid: A plasmid containing multiple copies of a PPRE sequence upstream of a firefly luciferase gene (e.g., pACOX1-PPRE-Luc).

-

Control Plasmid: A plasmid with a constitutively expressed Renilla luciferase gene (e.g., pRL-TK) to normalize for transfection efficiency.

-

-

Transfection: Cells are co-transfected with the three plasmids using a suitable lipid-based transfection reagent according to the manufacturer's protocol.

-

Treatment: 24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of bezafibrate (e.g., 0.1 µM to 500 µM) or vehicle control (DMSO).

-

Incubation: Cells are incubated for an additional 24 hours to allow for PPARα activation and luciferase gene expression.

-

Lysis and Luminescence Reading: Cells are lysed using a passive lysis buffer. The activities of both firefly and Renilla luciferases are measured sequentially from a single sample using a dual-luciferase assay system and a luminometer.

-

Data Analysis: The firefly luciferase activity is normalized to the Renilla luciferase activity for each sample. The fold induction is calculated relative to the vehicle-treated control.

Fatty Acid Oxidation Rate Assay ([³H]Palmitate Oxidation)

This protocol details the measurement of the rate of mitochondrial β-oxidation by quantifying the production of tritiated water ([³H]H₂O) from [9,10-³H]palmitate.[10]

Objective: To determine the effect of bezafibrate treatment on the rate of fatty acid oxidation in cultured cells.

Methodology:

-

Cell Culture and Treatment: Human skin fibroblasts are cultured to confluence in standard medium. The cells are then treated with bezafibrate (e.g., 400-800 µM) or vehicle (DMSO) for a specified period (e.g., 3 days).

-

Preparation of [³H]Palmitate-BSA Conjugate: [9,10-³H]palmitic acid is conjugated to fatty-acid-free bovine serum albumin (BSA) in a serum-free medium to ensure its solubility and cellular uptake.

-

Oxidation Assay:

-

The culture medium is removed, and cells are washed with phosphate-buffered saline (PBS).

-

The assay is initiated by adding the incubation medium containing the [³H]palmitate-BSA conjugate.

-

Cells are incubated at 37°C for a defined period (e.g., 2-4 hours).

-

-

Separation of [³H]H₂O:

-

The incubation is terminated by adding perchloric acid. The supernatant, containing both [³H]palmitate and the product [³H]H₂O, is collected.

-

The un-metabolized [³H]palmitate is removed by passing the supernatant through an anion-exchange chromatography column (e.g., Dowex 1x8). The [³H]H₂O is not retained and flows through.

-

-

Quantification: The radioactivity of the flow-through, which corresponds to the amount of [³H]H₂O produced, is measured by liquid scintillation counting.

-

Data Analysis: The rate of palmitate oxidation is calculated as nanomoles of [³H]palmitate converted to [³H]H₂O per hour per milligram of cell protein.

RT-qPCR for Gene Expression Analysis

This protocol outlines the steps to quantify the relative mRNA expression levels of PPARα target genes involved in fatty acid oxidation.

Objective: To measure the change in mRNA levels of CPT1, ACOX1, and VLCAD in response to bezafibrate treatment.

Methodology:

-

Cell Culture and Treatment: Cells (e.g., primary rat adipocytes, human fibroblasts) are treated with bezafibrate (e.g., 500 µM) or vehicle for 24-48 hours.

-

RNA Extraction: Total RNA is isolated from the cells using a suitable method (e.g., TRIzol reagent or a column-based kit). RNA quality and quantity are assessed via spectrophotometry.

-

Reverse Transcription (RT): First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

-

Quantitative PCR (qPCR):

-

The qPCR reaction is prepared using a SYBR Green-based master mix, the synthesized cDNA template, and gene-specific primers.

-

Primer Sequences (Example - Human):

-

ACOX1 Forward: 5'-TGCTCAGAAAGAGAAATGGC-3'

-

ACOX1 Reverse: 5'-TGGGTTTCAGGGTCATACG-3'

-

CPT1A Forward: 5'-CCTTTGGCTATCGGCTCTTC-3'

-

CPT1A Reverse: 5'-TCACTGGTCTGTGCCATCTC-3'

-

VLCAD Forward: 5'-GGCAGCATCTACTTCGTGGA-3'

-

VLCAD Reverse: 5'-CAGCCTTCTTTGGTCTCCAC-3'

-

GAPDH (Housekeeping) Forward: 5'-GGTTGTCTCCTGCGACTTCA-3'

-

GAPDH (Housekeeping) Reverse: 5'-TGGTCCAGGGTTTCTTACTCC-3'

-

-

The reaction is run on a real-time PCR instrument with a typical cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s).

-

-

Data Analysis: The relative expression of the target genes is calculated using the ΔΔCt method, normalizing to a stable housekeeping gene (e.g., GAPDH).

Conclusion

This compound, the active form of bezafibrate, enhances fatty acid oxidation primarily through the activation of the nuclear receptor PPARα. This activation initiates a transcriptional cascade, upregulating a battery of genes essential for the transport and catabolism of fatty acids in both mitochondria and peroxisomes. Quantitative analyses confirm that this mechanism leads to a significant increase in cellular FAO rates. The experimental protocols detailed herein provide a robust framework for investigating the effects of PPAR agonists on fatty acid metabolism. A comprehensive understanding of this mechanism is vital for the development of next-generation therapeutics targeting metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.

References

- 1. Construction of a PPARα Reporter Assay System with Drug-Metabolizing Capability [jstage.jst.go.jp]

- 2. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effect of heat stress and bezafibrate on mitochondrial beta-oxidation: comparison between cultured cells from normal and mitochondrial fatty acid oxidation disorder children using in vitro probe acylcarnitine profiling assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Different sites of inhibition of carnitine palmitoyltransferase by malonyl-CoA, and by acetyl-CoA and CoA, in human skeletal muscle - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of peroxisome proliferator–activated receptor α (PPARα) activators with a ligand-screening system using a human PPARα-expressing cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

Role of Bezafibroyl-CoA in mitochondrial lipid metabolism

An In-Depth Technical Guide on the Role of Bezafibroyl-CoA in Mitochondrial Lipid Metabolism

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bezafibrate (B1666932), a third-generation fibrate drug, is a broad-spectrum lipid-lowering agent that exerts its effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs). Within the cell, bezafibrate is converted to its active form, this compound, which serves as the direct ligand for these nuclear receptors. This activation initiates a cascade of genomic and non-genomic effects that profoundly remodel mitochondrial lipid metabolism. This compound enhances mitochondrial fatty acid oxidation by upregulating the expression of key enzymes, promotes mitochondrial biogenesis through the PGC-1α axis, and directly influences the activity of critical transport proteins. This guide provides a comprehensive technical overview of the molecular mechanisms underpinning the action of this compound on mitochondria, supported by quantitative data, detailed experimental protocols, and pathway visualizations.

Formation and Primary Mechanism of Action

Bezafibrate enters the cell and is esterified to its coenzyme A (CoA) derivative, this compound. This conversion is a prerequisite for its primary molecular activity. This compound functions as a pan-PPAR agonist, binding to and activating all three PPAR isoforms (α, γ, and δ).[1]

The canonical pathway for its action on lipid metabolism is mediated primarily through PPARα. Upon binding this compound, PPARα undergoes a conformational change, allowing it to heterodimerize with the retinoid X receptor (RXR).[2] This complex then binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) located in the promoter regions of target genes. This binding recruits coactivator proteins and initiates the transcription of genes integral to virtually all aspects of lipid metabolism.

Caption: Activation of PPARα by this compound.

Core Roles in Mitochondrial Lipid Metabolism

This compound orchestrates a multi-faceted enhancement of mitochondrial function, centered on increasing the capacity for fatty acid catabolism.

Upregulation of the Mitochondrial Fatty Acid β-Oxidation (FAO) Machinery

A primary consequence of PPARα activation is the coordinated transcriptional upregulation of the entire enzymatic machinery required for the mitochondrial β-oxidation of fatty acids.

-

Fatty Acid Transport: this compound robustly increases the expression of genes encoding the carnitine palmitoyltransferase (CPT) system. This includes CPT1, located on the outer mitochondrial membrane, which catalyzes the rate-limiting step of long-chain fatty acid entry into the mitochondria, and CPT2, on the inner membrane.[3][4][5] Studies have shown that bezafibrate treatment significantly enhances the expression of CPT2 mRNA and protein, which is particularly relevant for treating CPT2 deficiency.[3][5]

-

β-Oxidation Enzymes: The expression of enzymes for each step of the β-oxidation spiral is increased. This includes acyl-CoA dehydrogenases (e.g., very long-chain acyl-CoA dehydrogenase, VLCAD) and acyl-CoA oxidase (ACOX), the rate-limiting enzyme in the peroxisomal β-oxidation pathway.[6][7][8][9][10] The induction of ACOX highlights that bezafibrate's effects extend to peroxisomal metabolism, which works in concert with mitochondria to shorten very-long-chain fatty acids.[7]

Caption: Upregulation of the FAO pathway by this compound.

Acute Inhibition of Carnitine Palmitoyltransferase I (CPT1)

Contrasting with its long-term genomic effects, acute exposure to bezafibrate and this compound has been shown to directly inhibit CPT1 activity in isolated rat liver mitochondria.[11] This suggests a dual regulatory role: an immediate, non-genomic inhibition of fatty acid entry, followed by a delayed, transcription-mediated increase in overall FAO capacity. The inhibition by this compound was found to be potent and kinetically distinct from that of bezafibrate itself, indicating the CoA ester is a key player in this acute effect.[11]

Stimulation of Mitochondrial Biogenesis

Bezafibrate is a potent inducer of mitochondrial biogenesis, an effect mediated through the PPARγ coactivator 1-alpha (PGC-1α).[2][12] Activation of the PPAR/PGC-1α axis coordinates a broad transcriptional program that increases mitochondrial mass and respiratory capacity.[2][12] This involves the upregulation of key downstream transcription factors:

-

Nuclear Respiratory Factor 1 (NRF1): A primary regulator of nuclear-encoded mitochondrial proteins.[13]

-

Mitochondrial Transcription Factor A (TFAM): Essential for the replication and transcription of mitochondrial DNA (mtDNA).[13]

This stimulation results in an increased number of mitochondria and enhanced oxidative phosphorylation (OXPHOS) capacity.[12]

Caption: Mitochondrial biogenesis pathway induced by this compound.

Modulation of the Electron Transport Chain (ETC)

The effects of bezafibrate on the ETC are complex. Several studies report a beneficial impact, with treatment leading to increased activity of ETC complexes, particularly Complex IV (Cytochrome c oxidase), and a corresponding rise in cellular ATP levels.[12][14][15] However, other research has indicated that bezafibrate can induce a derangement of NADH cytochrome c reductase (Complex I-III) activity, suggesting potential for mitochondrial disruption under certain conditions.[16] This highlights the context-dependent nature of bezafibrate's effects on mitochondrial respiration.

Quantitative Data Presentation

The following tables summarize key quantitative findings from studies investigating the effects of bezafibrate.

Table 1: Effects of Bezafibrate on Gene and Protein Expression

| Target | Model System | Treatment | Result | Reference |

| CPT2 mRNA | Human Fibroblasts (IAE) | Bezafibrate | Significantly enhanced expression | [3] |

| ACOX mRNA | Rat White Adipose Tissue | Bezafibrate | Markedly increased expression | [7][8] |

| CPT mRNA | MSG Mice (NASH model) | Bezafibrate | Markedly increased expression | [8] |

| PPARα mRNA | Human Liver (NAFLD) | Bezafibrate | Significantly increased expression | [17] |

| SDHA Protein | hiPSC-derived Neural Progenitors | 12.5-50 µM Bezafibrate | ~7-10% increase | [13] |

| PGC-1α, TFAM | Mouse Brain (COX10 KO) | Bezafibrate | Increased expression | [12] |

Table 2: Functional Effects of Bezafibrate on Mitochondrial Metabolism

| Parameter | Model System | Treatment | Result | Reference |

| Palmitoyl-CoA Oxidation | Patient Muscle Mitochondria (CPT2 Def.) | Bezafibrate (6 months) | +39% to +206% increase (P=0.028) | [5] |

| [U-13C]Linoleic Acid β-Oxidation | Hypertriglyceridemic Subjects | 400 mg/day (12 weeks) | +30% increase (P=0.03) | [18] |

| ETC Complex IV Activity | Human Astrocytoma Cells | 500 µM Bezafibrate (7 days) | +130% increase (P<0.05) | [14] |

| Cellular ATP Level | Human Astrocytoma Cells | 500 µM Bezafibrate (7 days) | +33% increase (P<0.05) | [14] |

| Basal & Max. Respiration | 22qDS iBMECs | Bezafibrate | Significantly improved (P<0.05) | [19] |

| COX Activity | Mouse Brain (COX10 KO) | Bezafibrate | Ameliorated age-dependent decrease | [12] |

Table 3: Clinical/Biochemical Outcomes from Human Bezafibrate Trials

| Parameter | Patient Population | Treatment | Result | Reference |

| Triglycerides | Hyperlipidemia | 400 mg/day (16 weeks) | -32% to -37% decrease | [20] |

| HDL-Cholesterol | Hyperlipidemia | 400 mg/day (16 weeks) | +28% to +30% increase | [20] |

| LDL-Cholesterol | Hyperlipidemia | 400 mg/day (16 weeks) | -16% to -31% decrease | [20] |

| Triglycerides | Hypertriglyceridemia | 400 mg/day (12 weeks) | -35% decrease | [18] |

| Post-fat load TG iAUC | Familial Dysbetalipoproteinemia | Bezafibrate add-on | Significant reduction (P=0.03) | [21] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are protocols for key experiments cited in the literature.

Cell Culture and Bezafibrate Treatment

-

Cell Lines: Human fibroblasts, myoblasts, hepatocytes, or astrocytoma cell lines (e.g., 1321N1) are commonly used.[2][14]

-

Culture Conditions: Cells are maintained in standard media (e.g., DMEM) supplemented with 10% fetal bovine serum and antibiotics at 37°C in a 5% CO₂ incubator.

-

Treatment Protocol: Bezafibrate is typically dissolved in a suitable solvent like DMSO to create a stock solution. The final concentration in the culture medium ranges from 50 µM to 500 µM.[13][14] Treatment duration can vary from 24 hours for acute studies to 7 days or longer for chronic induction of gene expression.[14] Control cells are treated with the vehicle (DMSO) alone.

Mitochondrial Respiration Analysis (Seahorse XF)

This protocol measures real-time oxygen consumption rate (OCR) to assess mitochondrial function.

-

Cell Plating: Seed cells (e.g., 22qDS iBMECs) in a Seahorse XF culture plate at an optimized density and allow them to adhere overnight.[19]

-

Assay Preparation: One hour before the assay, replace the culture medium with Seahorse XF Base Medium supplemented with glucose, pyruvate, and glutamine, and incubate at 37°C in a non-CO₂ incubator.

-

Mitochondrial Stress Test: Load the sensor cartridge with sequential injections of mitochondrial inhibitors:

-

Oligomycin (ATP synthase inhibitor): To measure ATP-linked respiration.

-

FCCP (protonophore): To uncouple the ETC and measure maximal respiration.

-

Rotenone/Antimycin A (Complex I/III inhibitors): To shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.

-

-

Data Acquisition: Place the plate in the Seahorse XF Analyzer to measure OCR changes after each injection. Parameters like basal respiration, ATP production, maximal respiration, and spare respiratory capacity are calculated from the resulting profile.[19]

Caption: Experimental workflow for Seahorse mitochondrial stress test.

Fatty Acid Oxidation Rate Measurement

-

Substrate: Use a radiolabeled ([¹⁴C] or [³H]) or stable isotope-labeled ([¹³C]) long-chain fatty acid like palmitate or oleate.[18]

-

Incubation: Incubate intact cells, tissue homogenates, or isolated mitochondria with the labeled fatty acid substrate.

-

Endpoint Measurement (Radiolabel):

-

For complete oxidation, capture the released ¹⁴CO₂ in a trapping agent (e.g., NaOH) and quantify using liquid scintillation counting.

-

For incomplete oxidation, measure the production of acid-soluble metabolites.

-

-

Endpoint Measurement (Stable Isotope): In human studies, administer an oral dose of a labeled fatty acid (e.g., [U-¹³C]linoleic acid).[18] Measure the enrichment of ¹³C in expired CO₂ over several hours using isotope-ratio mass spectrometry to determine the rate of whole-body fatty acid oxidation.[18]

Gene Expression Analysis by qRT-PCR

-

RNA Extraction: Isolate total RNA from control and bezafibrate-treated cells or tissues using a commercial kit (e.g., RNeasy Mini Kit).[22]

-

cDNA Synthesis: Reverse transcribe 1-2 µg of RNA into complementary DNA (cDNA) using a reverse transcriptase enzyme.

-

Real-Time PCR: Perform PCR using a real-time PCR system with SYBR Green or TaqMan probes.[12] Use primers specific for target genes (CPT2, PPARGC1A, TFAM, etc.) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Quantification: Calculate the relative fold change in gene expression using the ΔΔCt method.

Conclusion and Future Directions

This compound plays a central and multifaceted role in modulating mitochondrial lipid metabolism. Its primary action through PPARα activation leads to a robust, transcriptionally-driven increase in the mitochondrial capacity for fatty acid transport and β-oxidation. Concurrently, it stimulates mitochondrial biogenesis via the PGC-1α pathway, further enhancing the cell's oxidative capabilities. This makes it an effective agent for treating dyslipidemias and a promising therapeutic candidate for certain mitochondrial fatty acid oxidation disorders and other metabolic diseases.[9][23][24]

However, the role of this compound is not without complexity. The acute, non-genomic inhibition of CPT1 and conflicting reports on ETC activity suggest context-dependent effects that warrant further investigation.[11][14][16] Furthermore, while showing therapeutic promise in mitochondrial disease, bezafibrate treatment has been associated with an increase in serum biomarkers of mitochondrial distress, such as FGF-21 and GDF-15, raising questions about long-term safety and efficacy in these patient populations.[15][22] Future research should focus on elucidating the precise balance between its genomic and non-genomic actions and understanding the long-term metabolic consequences of pharmacologically inducing mitochondrial biogenesis in the context of pre-existing mitochondrial dysfunction.

References

- 1. What is the mechanism of Bezafibrate? [synapse.patsnap.com]

- 2. mdpi.com [mdpi.com]

- 3. Bezafibrate upregulates carnitine palmitoyltransferase II expression and promotes mitochondrial energy crisis dissipation in fibroblasts of patients with influenza-associated encephalopathy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Carnitine Palmitoyltransferase II Deficiency - GeneReviews® - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Long-term follow-up of bezafibrate treatment in patients with the myopathic form of carnitine palmitoyltransferase 2 deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bezafibrate induces autophagy and improves hepatic lipid metabolism in glycogen storage disease type Ia - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bezafibrate induces acyl-CoA oxidase mRNA levels and fatty acid peroxisomal beta-oxidation in rat white adipose tissue - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Effects of bezafibrate in nonalcoholic steatohepatitis model mice with monosodium glutamate-induced metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Open-label clinical trial of bezafibrate treatment in patients with fatty acid oxidation disorders in Japan; 2nd report QOL survey - PMC [pmc.ncbi.nlm.nih.gov]

- 10. I-3 Treatment of CPT2 deficiency with bezafibrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Inhibition of hepatic fatty acid oxidation by bezafibrate and bezafibroyl CoA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bezafibrate induced increase in mitochondrial electron transport chain complex IV activity in human astrocytoma cells: Implications for mitochondrial cytopathies and neurodegenerative diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Metabolic effects of bezafibrate in mitochondrial disease - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Bezafibrate induces a mitochondrial derangement in human cell lines: a PPAR-independent mechanism for a peroxisome proliferator - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Therapeutic effect of bezafibrate against biliary damage: a study of phospholipid secretion via the PPARalpha-MDR3 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Bezafibrate mildly stimulates ketogenesis and fatty acid metabolism in hypertriglyceridemic subjects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Bezafibrate improves mitochondrial function, blood-brain barrier integrity, and social deficits in models of 22q11.2 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 20. [Effect of bezafibrate in isolated hypercholesterolemia and mixed hyperlipidemia on infarct risk (Stepwise Program for Individual Risk Identification and Therapy): an open multicenter study] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effect of adding bezafibrate to standard lipid-lowering therapy on post-fat load lipid levels in patients with familial dysbetalipoproteinemia. A randomized placebo-controlled crossover trial - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. clinicaltrials.eu [clinicaltrials.eu]

- 24. Bezafibrate can be a new treatment option for mitochondrial fatty acid oxidation disorders: evaluation by in vitro probe acylcarnitine assay - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Synthesis and Cellular Localization of Bezafibroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the biochemical pathway for Bezafibroyl-CoA synthesis, its subcellular localization, and the methodologies used for its study. Bezafibrate (B1666932), a fibric acid derivative, exerts its pharmacological effects after being converted to its coenzyme A (CoA) thioester, this compound. This activation is a critical step, enabling the compound to interact with and modulate the activity of various cellular enzymes and transcription factors involved in lipid metabolism.

The this compound Synthesis Pathway

The conversion of bezafibrate to this compound is not a multi-step pathway but rather a single enzymatic reaction. This reaction, known as acyl-activation, involves the ligation of a CoA molecule to the carboxyl group of bezafibrate. This process is catalyzed by a family of enzymes called Acyl-CoA synthetases (ACS).

The reaction proceeds as follows:

Bezafibrate + ATP + Coenzyme A → this compound + AMP + Pyrophosphate (PPi)

This activation is an ATP-dependent process, essential for rendering the metabolically inert bezafibrate into a biologically active molecule. The resulting thioester bond in this compound is a high-energy bond, which facilitates the subsequent transfer of the bezafibroyl group to other molecules or its participation in various metabolic pathways.

Cellular Localization of Synthesis

The site of this compound synthesis is determined by the subcellular localization of the Acyl-CoA synthetase isozymes capable of activating bezafibrate. Evidence points to multiple compartments being involved, primarily the endoplasmic reticulum (ER) and mitochondria .

-

Mitochondria: Long-chain acyl-CoA synthetases (ACSL) and medium-chain acyl-CoA synthetases (ACSM) are present in the mitochondrial matrix and on the outer mitochondrial membrane. These enzymes are known to activate a wide range of fatty acids and xenobiotics, including fibrates. Mitochondrial synthesis of this compound is significant for its role in regulating mitochondrial fatty acid β-oxidation.

-

Endoplasmic Reticulum (ER): The ER is another major site for acyl-CoA synthesis. ACS isozymes located in the ER membrane are responsible for activating fatty acids for complex lipid synthesis. The synthesis of this compound in the ER allows it to be trafficked to other organelles, such as the nucleus, where it can influence gene expression via peroxisome proliferator-activated receptors (PPARs).

-

Peroxisomes: While peroxisomes also contain Acyl-CoA synthetases, their primary role is in the activation of very-long-chain fatty acids. The contribution of peroxisomes to the overall cellular pool of this compound is considered less significant than that of mitochondria and the ER, but they remain a potential site of its formation and action.

Quantitative Analysis of Bezafibrate Activation

The efficiency of this compound formation can be described by the kinetic parameters of the responsible Acyl-CoA synthetase isozymes. The following table summarizes representative kinetic data for the activation of bezafibrate by rat liver mitochondrial fractions.

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Km | ~68 µM | Rat liver mitochondrial fraction | Bezafibrate | |

| Vmax | ~0.46 nmol/min/mg protein | Rat liver mitochondrial fraction | Bezafibrate |

Note: Kinetic parameters can vary significantly based on the specific isozyme, species, tissue, and experimental conditions.

Experimental Protocols

The study of this compound synthesis involves subcellular fractionation to isolate the relevant organelles followed by enzymatic assays to measure the product's formation.

Protocol: Subcellular Fractionation of Rat Liver

This protocol describes the isolation of mitochondrial and microsomal (ER) fractions from rat liver to determine the location of this compound synthesis.

Materials:

-

Homogenization buffer (e.g., 250 mM sucrose, 10 mM Tris-HCl, 1 mM EDTA, pH 7.4)

-

Differential centrifugation equipment (refrigerated centrifuge)

-

Dounce homogenizer

Procedure:

-

Perfuse rat liver with ice-cold saline to remove blood.

-

Mince the liver tissue and homogenize in 4 volumes of ice-cold homogenization buffer using a Dounce homogenizer.

-

Centrifuge the homogenate at 700 x g for 10 minutes at 4°C to pellet nuclei and cell debris.

-

Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 20 minutes at 4°C. The resulting pellet is the mitochondrial fraction .

-

Transfer the supernatant from the previous step and centrifuge at 105,000 x g for 60 minutes at 4°C. The resulting pellet is the microsomal fraction (containing ER vesicles).

-

Resuspend both pellets in an appropriate buffer for subsequent enzyme assays and protein quantification.

Protocol: Measurement of this compound Synthesis

This assay measures the activity of Acyl-CoA synthetase using bezafibrate as a substrate. The formation of this compound is typically quantified using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Assay buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

ATP solution (10 mM)

-

Coenzyme A (CoA-SH) solution (1 mM)

-

MgCl₂ solution (10 mM)

-

Bezafibrate solution (in DMSO or appropriate solvent)

-

Isolated mitochondrial or microsomal protein fraction

-

HPLC system with a C18 reverse-phase column

Procedure:

-

Prepare a reaction mixture in a microcentrifuge tube containing assay buffer, ATP, CoA-SH, and MgCl₂.

-

Add the protein fraction (e.g., 50 µg of mitochondrial protein) to the reaction mixture.

-

Pre-incubate the mixture at 37°C for 3 minutes.

-

Initiate the reaction by adding bezafibrate to a final concentration (e.g., 100 µM).

-

Incubate at 37°C for a defined period (e.g., 10-30 minutes).

-

Terminate the reaction by adding an acid (e.g., perchloric acid) or an organic solvent (e.g., acetonitrile).

-

Centrifuge the mixture to pellet precipitated protein.

-

Analyze the supernatant by reverse-phase HPLC to separate and quantify the this compound product. The product is detected by its UV absorbance, typically around 230-240 nm.

-

Calculate the rate of synthesis based on a standard curve generated with a this compound standard.

This guide provides a foundational understanding of the critical activation step of bezafibrate. Further research into the specific ACSL and ACSM isozymes involved and their regulation will provide deeper insights into the tissue-specific effects and overall pharmacological profile of fibrate drugs.

The Enzymatic Activation of Bezafibrate: A Technical Guide to the Formation of Bezafibroyl-CoA

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bezafibrate (B1666932), a third-generation fibrate drug, is a cornerstone in the management of hyperlipidemia. Its therapeutic efficacy is intrinsically linked to its metabolic activation to bezafibroyl-CoA, a critical step that facilitates its interaction with key cellular targets. This technical guide provides a comprehensive overview of the enzymatic formation of this compound from bezafibrate, detailing the responsible enzyme class, the reaction mechanism, and methodologies for its study. While direct kinetic data for bezafibrate with specific human enzyme isoforms are not extensively documented in publicly available literature, this guide synthesizes current knowledge on the activation of xenobiotic carboxylic acids to provide a robust framework for researchers in this field.

Introduction: The Significance of this compound Formation

Bezafibrate exerts its lipid-lowering effects primarily through the activation of Peroxisome Proliferator-Activated Receptors (PPARs), which are ligand-activated transcription factors that regulate the expression of genes involved in lipid and glucose metabolism. However, for bezafibrate to effectively engage with these and other potential cellular targets, it must first be converted into its coenzyme A (CoA) thioester, this compound. This bioactivation is a pivotal step in the drug's mechanism of action. The formation of the acyl-CoA derivative increases the molecule's polarity and primes it for participation in various metabolic pathways.

The Enzymatic Machinery: Acyl-CoA Synthetases

The conversion of bezafibrate to this compound is catalyzed by a family of enzymes known as Acyl-CoA Synthetases (ACSs) or Acyl-CoA Ligases. Specifically, the long-chain acyl-CoA synthetase (ACSL) isoforms are implicated in this process. ACSLs are a family of enzymes responsible for the thioesterification of fatty acids and a variety of other carboxylic acids with coenzyme A, an essential step for their subsequent metabolism. There are five main isoforms of ACSL in humans: ACSL1, ACSL3, ACSL4, ACSL5, and ACSL6, each with distinct tissue expression patterns and substrate specificities.[1]

While studies have extensively characterized the substrate preferences of ACSL isoforms for endogenous fatty acids, their role in the metabolism of xenobiotics like bezafibrate is an area of ongoing investigation.[2][3][4][5] It is highly probable that one or more of the hepatic ACSL isoforms are responsible for the activation of bezafibrate, given that the liver is the primary site of bezafibrate metabolism.

Reaction Mechanism

The formation of this compound from bezafibrate follows a two-step reaction mechanism characteristic of acyl-CoA synthetases:

-

Adenylation: Bezafibrate reacts with adenosine (B11128) triphosphate (ATP) to form an unstable bezafibroyl-adenylate intermediate and pyrophosphate (PPi).

-

Thioesterification: The activated bezafibroyl group is then transferred to the thiol group of coenzyme A (CoASH), releasing adenosine monophosphate (AMP) and forming the final product, this compound.

This reaction is rendered essentially irreversible by the subsequent hydrolysis of pyrophosphate by inorganic pyrophosphatase.

Quantitative Data

| Enzyme/System | Substrate | Km (µM) | Vmax (nmol/min/mg) | Reference |

| Rat Liver Microsomal ACSL (High Affinity) | Palmitic Acid | 1.6 | 12.9 | [6] |

| Rat Liver Microsomal ACSL (Low Affinity) | Palmitic Acid | 506 | 58.3 | [6] |

| Recombinant Human ACSL6V1 | Oleic Acid | Not Reported | Not Reported | [2] |

| Recombinant Human ACSL6V2 | Docosahexaenoic Acid (DHA) | Not Reported | Not Reported | [2] |

| Recombinant Human ACSL4V1 | Arachidonic Acid (AA) | Not Reported | Not Reported | [3] |

| Recombinant Human ACSL4V2 | Arachidonic Acid (AA) | Not Reported | Not Reported | [3] |

Note: The absence of specific values for bezafibrate highlights a significant knowledge gap and an opportunity for future research.

Experimental Protocols

In Vitro Assay for this compound Formation

This protocol is a composite based on established methods for measuring ACSL activity with fatty acid and xenobiotic substrates.

Objective: To measure the enzymatic activity of an acyl-CoA synthetase (e.g., from liver microsomes or a recombinant ACSL isoform) in converting bezafibrate to this compound.

Materials:

-

Bezafibrate solution (in a suitable solvent like DMSO)

-

Coenzyme A (CoASH) solution

-

Adenosine Triphosphate (ATP) solution

-

Magnesium Chloride (MgCl2)

-

Tris-HCl buffer (pH 7.5)

-

Potassium Fluoride (KF) (phosphatase inhibitor)

-

Dithiothreitol (DTT)

-

Bovine Serum Albumin (BSA), fatty acid-free

-

Enzyme source (e.g., human liver microsomes or purified recombinant human ACSL protein)

-

Perchloric acid (PCA) or other suitable quenching agent

-

Acetonitrile (ACN), HPLC grade

-

Formic acid, HPLC grade

-

Water, HPLC grade

-

Internal standard (e.g., a structurally similar acyl-CoA not present in the sample)

Procedure:

-

Reaction Mixture Preparation: In a microcentrifuge tube, prepare the reaction mixture containing Tris-HCl buffer, MgCl2, KF, DTT, and BSA.

-

Enzyme and Substrate Addition: Add the enzyme source to the reaction mixture and pre-incubate at 37°C for 5 minutes.

-

Initiation of Reaction: Start the reaction by adding ATP, CoASH, and bezafibrate. The final reaction volume should be kept small (e.g., 100-200 µL).

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Reaction Termination: Stop the reaction by adding ice-cold perchloric acid.

-

Sample Preparation for HPLC-MS/MS:

-

Vortex the quenched reaction mixture and incubate on ice for 10 minutes.

-

Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

-

Transfer the supernatant to a new tube for HPLC-MS/MS analysis.

-

Quantification of this compound by HPLC-MS/MS

Instrumentation: A high-performance liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS).

Chromatographic Conditions (Example):

-

Column: A C18 reversed-phase column suitable for polar molecules (e.g., a column with a polar endcapping).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to achieve separation of this compound from bezafibrate, CoASH, and other reaction components.

-

Flow Rate: Appropriate for the column dimensions (e.g., 0.3-0.5 mL/min).

-

Column Temperature: 40°C.

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Specific precursor-to-product ion transitions for this compound and the internal standard need to be determined by direct infusion of a synthesized standard or by in-source fragmentation of bezafibrate and knowledge of the CoA structure.

-

Hypothetical Precursor Ion [M+H]+ for this compound: The molecular weight of bezafibrate (C19H20ClNO4) is 361.8 g/mol . The molecular weight of Coenzyme A is 767.5 g/mol . The mass of the this compound conjugate would be approximately 1110.3 g/mol (after loss of H2O). The [M+H]+ ion would be m/z 1111.3.

-

Hypothetical Product Ions: Fragmentation would likely yield ions corresponding to the bezafibroyl moiety and fragments of the CoA molecule.

-

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature, gas flows) and collision energy should be optimized for maximum sensitivity of the this compound MRM transition.

Quantification: A standard curve should be generated using a synthesized and purified this compound standard of known concentrations. The concentration of this compound in the samples is then determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Signaling Pathways and Logical Relationships

While bezafibrate is a well-established pan-PPAR agonist, the direct signaling activities of its metabolite, this compound, are less clearly defined. It is plausible that this compound itself is the active ligand for PPARs. Additionally, as an acyl-CoA ester, this compound could potentially influence other cellular processes, such as protein acylation or interactions with other enzymes involved in lipid metabolism. However, specific, direct molecular targets of this compound independent of PPAR activation have not been extensively characterized.

Diagrams

References

- 1. researchgate.net [researchgate.net]

- 2. Substrate Specificity of Human Long-Chain Acyl-CoA Synthetase ACSL6 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analysis on the Substrate Specificity of Recombinant Human Acyl-CoA Synthetase ACSL4 Variants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Undergraduate Honors Thesis | Determining the Fatty Acid Substrate Preferences of Long-Chain Acyl-CoA Synthetase Isoforms | ID: vm40xw47f | Carolina Digital Repository [cdr.lib.unc.edu]

- 5. Mammalian Long-Chain Acyl-CoA Synthetases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Interaction of acyl-CoA binding protein (ACBP) on processes for which acyl-CoA is a substrate, product or inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Bezafibroyl-CoA and Carnitine Palmitoyltransferase: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between bezafibroyl-CoA, the activated form of the hypolipidemic drug bezafibrate (B1666932), and the carnitine palmitoyltransferase (CPT) enzyme system. While traditionally viewed as a substrate for fatty acid β-oxidation, the primary role of this compound in the context of CPT appears to be that of a modulator, specifically an inhibitor of CPT1. This document synthesizes the available scientific literature, presenting quantitative data on its inhibitory effects, detailing relevant experimental protocols, and visualizing the associated metabolic and signaling pathways. The information is intended to support further research into the mechanisms of fibrate drugs and their impact on fatty acid metabolism.

Introduction: The Carnitine Palmitoyltransferase System and Fatty Acid Oxidation

The carnitine palmitoyltransferase (CPT) system is a critical component of mitochondrial long-chain fatty acid oxidation. It facilitates the transport of activated fatty acids (acyl-CoAs) from the cytoplasm into the mitochondrial matrix, where β-oxidation occurs. The system comprises two main enzymes:

-

CPT1: Located on the outer mitochondrial membrane, CPT1 catalyzes the conversion of long-chain acyl-CoAs and carnitine to acylcarnitines. This is the rate-limiting step in fatty acid oxidation.

-

CPT2: Situated on the inner mitochondrial membrane, CPT2 converts acylcarnitines back to acyl-CoAs within the mitochondrial matrix, making them available for β-oxidation.

Bezafibrate, a member of the fibrate class of drugs, is a well-established lipid-lowering agent. Its mechanism of action is primarily attributed to its role as a pan-agonist of peroxisome proliferator-activated receptors (PPARs), which regulate the expression of genes involved in lipid metabolism. In the cell, bezafibrate is converted to its coenzyme A thioester, this compound. Understanding the direct interaction of this compound with the CPT system is crucial for a complete picture of bezafibrate's metabolic effects.

This compound as an Inhibitor of Carnitine Palmitoyltransferase 1

Current research indicates that this compound, along with its parent compound bezafibrate, acts as an inhibitor of CPT1. Studies have shown that both molecules can inhibit the overt CPT1 activity in isolated rat liver mitochondria. This inhibition of CPT1 leads to a reduction in the rate of mitochondrial fatty acid oxidation.

Quantitative Data on CPT1 Inhibition

| Compound | Enzyme Source | Effect | Potency | Kinetic Profile | Reference |

| Bezafibrate | Rat Liver Mitochondria | Inhibition of CPT1 | Comparable to this compound | Distinct from this compound | [1] |

| This compound | Rat Liver Mitochondria | Inhibition of CPT1 | Comparable to Bezafibrate | Distinct from Bezafibrate | [1] |

Further quantitative data on the Ki values for bezafibrate and this compound against different CPT1 isoforms would be beneficial for a more detailed understanding of their inhibitory potential.

Broader Metabolic Effects via PPAR Agonism

The primary mechanism through which bezafibrate influences the CPT system and fatty acid oxidation is through its action as a PPAR agonist. By activating PPARs, bezafibrate modulates the transcription of genes encoding for enzymes involved in lipid metabolism, including CPT1 and CPT2.

dot

Caption: Bezafibrate activation of PPAR signaling pathway.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound for in vitro assays can be achieved through enzymatic methods.

Principle: An acyl-CoA synthetase is used to catalyze the formation of the thioester bond between bezafibrate and coenzyme A in the presence of ATP and magnesium ions.

Materials:

-

Bezafibrate

-

Coenzyme A (CoA)

-

ATP (Adenosine triphosphate)

-

MgCl₂ (Magnesium chloride)

-

Acyl-CoA synthetase (from Pseudomonas sp. or other suitable source)

-

Tricine buffer

-

Dithiothreitol (DTT)

-

Potassium hydroxide (B78521) (KOH)

-

HPLC system for purification and analysis

Procedure:

-

Prepare a reaction mixture containing Tricine buffer (pH 8.0), DTT, MgCl₂, ATP, and CoA.

-

Dissolve bezafibrate in a minimal amount of KOH and add it to the reaction mixture.

-

Initiate the reaction by adding acyl-CoA synthetase.

-

Incubate the mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

Monitor the formation of this compound by HPLC.

-

Purify the synthesized this compound using a suitable HPLC column and gradient.

-

Quantify the concentration of the purified product spectrophotometrically.

Carnitine Palmitoyltransferase (CPT) Activity Assay

The activity of CPT can be measured using a radiometric assay that detects the formation of radiolabeled acylcarnitine from a radiolabeled carnitine substrate.

Principle: The enzyme-catalyzed transfer of an acyl group from an acyl-CoA substrate to L-[³H]carnitine produces [³H]acylcarnitine, which can be separated from the unreacted [³H]carnitine and quantified by liquid scintillation counting.

Materials:

-

Isolated mitochondria or purified CPT enzyme

-

Assay buffer (e.g., Tris-HCl or HEPES buffer)

-

L-[³H]carnitine

-

Palmitoyl-CoA (or other acyl-CoA substrate)

-

Bovine serum albumin (BSA), fatty acid-free

-

Malonyl-CoA (for CPT1 inhibition studies)

-

Reaction termination solution (e.g., perchloric acid)

-

Organic solvent for extraction (e.g., butanol)

-

Liquid scintillation cocktail and counter

Procedure:

-

Prepare a reaction mixture containing the assay buffer, BSA, and L-[³H]carnitine.

-

Add the enzyme source (isolated mitochondria or purified CPT).

-

Pre-incubate the mixture at the desired temperature (e.g., 37°C).

-

Initiate the reaction by adding the acyl-CoA substrate (e.g., palmitoyl-CoA or this compound).

-

For CPT1 inhibition studies, include varying concentrations of the inhibitor (e.g., this compound) in the pre-incubation step.

-

After a defined incubation period, terminate the reaction by adding the termination solution.

-

Extract the radiolabeled acylcarnitine product using an organic solvent.

-

Measure the radioactivity in the organic phase using a liquid scintillation counter.

-

Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.

dot

References

Technical Guide: The Interaction of Bezafibroyl-CoA with Peroxisome Proliferator-Activated Receptors (PPARs)

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: This document provides a detailed technical overview of the interaction between bezafibroyl-CoA, the active metabolite of the pan-PPAR agonist bezafibrate (B1666932), and the three peroxisome proliferator-activated receptor (PPAR) isotypes: PPARα, PPARγ, and PPARδ. It covers the molecular mechanism of action, presents quantitative data on receptor activation, details key experimental methodologies used for characterization, and illustrates critical pathways and workflows through diagrams.

Introduction: PPARs and Bezafibrate

Peroxisome proliferator-activated receptors (PPARs) are ligand-activated transcription factors belonging to the nuclear hormone receptor superfamily.[1] They play crucial roles in regulating lipid and glucose metabolism, energy homeostasis, and inflammation.[2][3][4] Three distinct isotypes have been identified:

-

PPARα: Primarily expressed in tissues with high fatty acid catabolism rates, such as the liver, heart, and skeletal muscle. Its activation is central to stimulating fatty acid oxidation and lowering triglyceride levels.[5]

-

PPARγ: Highly expressed in adipose tissue, it is a master regulator of adipogenesis and is critical for insulin (B600854) sensitivity and glucose metabolism.[4]

-

PPARδ (also known as PPARβ): Ubiquitously expressed, it is involved in enhancing fatty acid oxidation and energy expenditure.[2][4]

Bezafibrate is a third-generation fibrate drug used clinically to treat hyperlipidemia.[4] It is recognized as a pan-PPAR agonist , capable of activating all three PPAR isotypes at comparable dose ranges.[2][3] Upon entering the cell, bezafibrate is enzymatically converted to its CoA thioester, This compound . This metabolic activation is a critical step, as the CoA moiety significantly enhances the ligand's binding affinity for the PPARs.

Molecular Mechanism of Action

The activation of PPARs by this compound follows a canonical mechanism for nuclear receptors. The process, illustrated in the signaling pathway diagram below, involves several key steps:

-

Cellular Uptake and Activation: Bezafibrate enters the cell and is converted by acyl-CoA synthetases into its active form, this compound.

-

Ligand Binding: this compound binds to the ligand-binding pocket (LBP) of a PPAR isotype.

-

Conformational Change: Ligand binding induces a critical conformational change in the receptor, particularly in the activation function-2 (AF-2) domain.

-

Corepressor Release & Coactivator Recruitment: This conformational shift leads to the dissociation of corepressor proteins and facilitates the recruitment of a suite of coactivator proteins (such as SRC-1, PGC-1α, and CBP).

-

Heterodimerization: The ligand-bound PPAR forms a heterodimer with the Retinoid X Receptor (RXR).

-

DNA Binding and Gene Transcription: The PPAR-RXR heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[6] This binding initiates the assembly of the transcriptional machinery, leading to the upregulation or downregulation of gene expression.

References

- 1. Dual and pan-peroxisome proliferator-activated receptors (PPAR) co-agonism: the bezafibrate lessons - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Balanced pan-PPAR activator bezafibrate in combination with statin: comprehensive lipids control and diabetes prevention? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. benchchem.com [benchchem.com]

The Architect of Cellular Energy: A Technical Guide to Bezafibroyl-CoA's Impact on Homeostasis

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth exploration of Bezafibroyl-CoA, the activated form of the pan-PPAR agonist bezafibrate (B1666932), and its pivotal role in orchestrating cellular energy homeostasis. By delving into its molecular mechanisms, this document aims to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of its therapeutic potential. While the majority of existing research focuses on the parent compound, bezafibrate, it is widely understood that its conversion to this compound is a critical step for its biological activity. This guide will, therefore, discuss the actions of bezafibrate with the underlying premise that these effects are mediated through its active CoA thioester.

The Central Role of this compound in Cellular Metabolism

This compound exerts its influence primarily through the activation of the Peroxisome Proliferator-Activated Receptors (PPARs), a family of nuclear receptors comprising three isoforms: PPARα, PPARγ, and PPARδ (also known as PPARβ). Bezafibrate is distinguished as a pan-agonist, meaning it can activate all three PPAR subtypes.[1][2] This broad-spectrum activity allows for a multifaceted approach to regulating energy balance.

Upon activation by a ligand, such as this compound, PPARs form a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, thereby modulating their transcription. This intricate signaling cascade is central to the regulation of lipid and glucose metabolism, mitochondrial biogenesis, and inflammatory responses.

Quantitative Impact on Metabolic Parameters

Clinical and preclinical studies have consistently demonstrated the significant impact of bezafibrate on key metabolic markers. The following tables summarize the quantitative data from various studies, offering a clear comparison of its effects on lipid profiles and glucose metabolism.

Table 1: Effects of Bezafibrate on Lipid Profile in Patients with Hyperlipidemia

| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change | Study Reference |

| Total Cholesterol (mg/dL) | 251.3 ± 4.5 | 196.0 ± 4.5 | -22% | [2] |

| LDL Cholesterol (mg/dL) | 165.9 ± 3.9 | 132.7 ± 3.9 | -20% | [2] |

| HDL Cholesterol (mg/dL) | 35.2 ± 0.8 | 45.6 ± 0.8 | +29.6% | [2] |

| Triglycerides (mg/dL) | 265.8 ± 9.7 | 180.7 ± 9.7 | -32% | [2] |

| Triglycerides (TG) | - | - | -59% | [3] |

| HDL-C | - | - | +20% | [3] |

| Large TG-rich lipoproteins | - | - | -81% | [3] |

| Small LDL | - | - | -53% | [3] |

Table 2: Effects of Bezafibrate on Glucose Metabolism in Patients with Type 2 Diabetes

| Parameter | Baseline (mean ± SD) | Post-treatment (mean ± SD) | Percentage Change | Study Reference |

| Fasting Plasma Glucose (mg/dL) | 151.3 ± 3.5 | 128.6 ± 3.4 | -15% | [1] |

| Hemoglobin A1c (%) | 7.2 ± 0.1 | 6.9 ± 0.1 | -4.2% | [1] |

| Fasting Triglycerides (mg/dL) | - | - | -50% ± 1.6% | [1] |

| Total Cholesterol (mg/dL) | - | - | -12% ± 1.1% | [1] |

| HDL Cholesterol (mg/dL) | - | - | +20% ± 0.8% | [1] |

| HbA1c (%) with baseline ≥7.0% | - | - | -0.76% (absolute change) | [4] |

Signaling Pathways Modulated by this compound

The activation of PPARs by this compound initiates a cascade of transcriptional events that profoundly impact cellular energy homeostasis. The primary pathways affected are fatty acid oxidation and mitochondrial biogenesis.

Upregulation of Fatty Acid Oxidation

This compound, through PPARα activation, stimulates the expression of genes involved in multiple steps of fatty acid catabolism. This includes enzymes responsible for fatty acid uptake, their conversion to acyl-CoA thioesters, and their subsequent transport into the mitochondria for β-oxidation. While some studies have shown an acute inhibitory effect of bezafibrate and this compound on carnitine palmitoyltransferase I (CPT-I), the rate-limiting enzyme for mitochondrial fatty acid uptake, the long-term effect of treatment is an overall increase in fatty acid oxidation capacity.[5]

Caption: this compound-mediated upregulation of fatty acid oxidation.

Enhancement of Mitochondrial Biogenesis

A key long-term effect of this compound is the stimulation of mitochondrial biogenesis, the process of generating new mitochondria. This is primarily mediated through the PPARγ coactivator 1-alpha (PGC-1α), a master regulator of mitochondrial biogenesis.[6] PPAR activation leads to increased expression of PGC-1α, which in turn co-activates nuclear respiratory factors (NRFs) and mitochondrial transcription factor A (TFAM). This coordinated action drives the transcription and replication of mitochondrial DNA and the synthesis of mitochondrial proteins, ultimately leading to an increase in mitochondrial mass and respiratory capacity.[7]

Caption: this compound's role in promoting mitochondrial biogenesis.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of this compound and its effects on cellular energy homeostasis.

Measurement of Fatty Acid Oxidation using Seahorse XF Analyzer

This protocol measures the oxygen consumption rate (OCR) as an indicator of mitochondrial respiration fueled by fatty acids.

Materials:

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Seahorse XF Base Medium

-

L-carnitine

-

Palmitate-BSA conjugate

-

Etomoxir (CPT-I inhibitor)

-

Oligomycin, FCCP, Rotenone/Antimycin A

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF cell culture microplate at an appropriate density and allow them to adhere overnight.

-

Assay Medium Preparation: Prepare FAO assay medium by supplementing Seahorse XF Base Medium with 0.5 mM L-carnitine and 2.5 mM glucose.

-

Cell Preparation: On the day of the assay, wash the cells with the FAO assay medium and then add fresh FAO assay medium to each well. Incubate the plate in a non-CO2 incubator at 37°C for 1 hour.

-

Substrate Loading: Just before the assay, load the palmitate-BSA substrate and other compounds (e.g., etomoxir, oligomycin, FCCP, rotenone/antimycin A) into the appropriate ports of the sensor cartridge.

-

Seahorse XF Assay: Place the cell culture microplate into the Seahorse XF Analyzer and initiate the protocol. Measure the basal OCR, then inject the palmitate-BSA substrate and measure the change in OCR. A subsequent mitochondrial stress test can be performed by injecting oligomycin, FCCP, and rotenone/antimycin A.[8][9]

-

Data Analysis: Normalize the OCR data to cell number or protein concentration. The increase in OCR upon palmitate addition, which is sensitive to etomoxir, represents CPT-I dependent fatty acid oxidation.

Caption: Workflow for the Seahorse XF fatty acid oxidation assay.

Quantification of Mitochondrial DNA (mtDNA) Copy Number by qPCR

This protocol determines the relative amount of mitochondrial DNA compared to nuclear DNA.

Materials:

-

DNA extraction kit

-

Primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

-

qPCR master mix (e.g., SYBR Green)

-

Real-time PCR instrument

Procedure:

-

DNA Extraction: Isolate total DNA from cells or tissues using a commercial DNA extraction kit.

-

qPCR Reaction Setup: Prepare qPCR reactions for both the mitochondrial and nuclear targets. Each reaction should contain the appropriate primers, qPCR master mix, and template DNA.

-

qPCR Run: Perform the qPCR using a real-time PCR instrument. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

Data Analysis: Determine the cycle threshold (Ct) values for both the mitochondrial and nuclear targets. The relative mtDNA copy number can be calculated using the ΔΔCt method, where the Ct value of the mitochondrial gene is normalized to the Ct value of the nuclear gene.[10][11]

Caption: Workflow for quantifying mitochondrial DNA copy number.

Assessment of PPAR Activation using a Luciferase Reporter Assay

This cell-based assay measures the transcriptional activity of PPARs in response to a ligand.

Materials:

-

Mammalian cell line (e.g., HEK293T)

-

Expression vector for the PPAR isoform of interest

-

Reporter plasmid containing a PPRE-driven luciferase gene

-

Transfection reagent

-

Luciferase assay system

Procedure:

-

Cell Transfection: Co-transfect the mammalian cells with the PPAR expression vector and the PPRE-luciferase reporter plasmid.

-

Ligand Treatment: After transfection, treat the cells with various concentrations of the test compound (e.g., bezafibrate) or a vehicle control.

-

Cell Lysis and Luciferase Assay: After an appropriate incubation period, lyse the cells and measure the luciferase activity using a luminometer.

-

Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) or to total protein concentration. An increase in luciferase activity indicates activation of the PPAR pathway.[7][12]

Conclusion

This compound, the active metabolite of bezafibrate, stands as a significant modulator of cellular energy homeostasis. Its ability to act as a pan-PPAR agonist provides a powerful and comprehensive mechanism for improving lipid and glucose metabolism. The upregulation of fatty acid oxidation and the enhancement of mitochondrial biogenesis are key pillars of its therapeutic efficacy. The detailed experimental protocols provided herein offer a robust framework for further investigation into the nuanced effects of this compound. A deeper understanding of its direct interactions with molecular targets will undoubtedly pave the way for the development of more targeted and effective therapies for a range of metabolic disorders.

References

- 1. Bezafibrate reduces blood glucose in type 2 diabetes mellitus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Metabolic effects of bezafibrate in mitochondrial disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Functional and Structural Insights into Human PPARα/δ/γ Subtype Selectivity of Bezafibrate, Fenofibric Acid, and Pemafibrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Bezafibrate Upregulates Mitochondrial Biogenesis and Influence Neural Differentiation of Human-Induced Pluripotent Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Bezafibrate improves mitochondrial function in the CNS of a mouse model of mitochondrial encephalopathy - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Measuring CPT-1-mediated respiration in permeabilized cells and isolated mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Effects of bezafibrate on lipid and glucose metabolism in dyslipidemic patients with diabetes: the J-BENEFIT study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Examination of carnitine palmitoyltransferase 1 abundance in white adipose tissue: implications in obesity research - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bezafibrate improves mitochondrial function, blood-brain barrier integrity, and social deficits in models of 22q11.2 deletion syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carnitine Palmitoyl Transferase-I (CPT-I) Activity Colorimetric Assay Kit - Elabscience® [elabscience.com]

An In-depth Technical Guide to the Role of Bezafibroyl-CoA in Metabolic Disorders

Audience: Researchers, scientists, and drug development professionals.

Introduction

Metabolic disorders, including dyslipidemia, type 2 diabetes mellitus (T2DM), and non-alcoholic fatty liver disease (NAFLD), represent a growing global health crisis. These conditions are characterized by complex dysregulation of lipid and glucose metabolism. Fibrates are a class of drugs that have been a cornerstone in the management of dyslipidemia for decades. Bezafibrate (B1666932), a second-generation fibrate, is a prodrug that is metabolically activated in the body to its active form, bezafibroyl-CoA . It is this CoA thioester that directly interacts with cellular machinery to exert its therapeutic effects.

This technical guide provides a comprehensive overview of the role of this compound in modulating metabolic pathways. We will delve into its primary mechanism of action as a pan-agonist for Peroxisome Proliferator-Activated Receptors (PPARs), its direct enzymatic interactions, and its integrated effects on lipid and glucose homeostasis. This document consolidates key quantitative data, outlines relevant experimental protocols, and provides visual diagrams of the core signaling pathways and workflows to serve as a valuable resource for the scientific community.

Pharmacokinetics and Bioactivation

Bezafibrate is well-absorbed from the gastrointestinal tract and is primarily metabolized in the liver.[1] The critical activation step is the esterification of bezafibrate to its coenzyme A derivative, this compound. This conversion is essential for its primary pharmacological activity. This compound is the molecule that functions as a ligand for nuclear receptors. The drug is eliminated predominantly via the kidneys, necessitating dose adjustments in patients with renal impairment to prevent accumulation and potential toxicity.[1][2]

Core Mechanism of Action: A Pan-PPAR Agonist

The principal mechanism through which this compound modulates metabolism is by acting as a pan-agonist for the Peroxisome Proliferator-Activated Receptor (PPAR) family of nuclear receptors.[1][3] Unlike other fibrates that are selective for one isoform, this compound activates all three key subtypes: PPARα, PPARγ, and PPARδ.[1] This broad-spectrum activity accounts for its wide-ranging effects on both lipid and glucose metabolism.

Upon binding this compound, the PPAR receptor undergoes a conformational change, heterodimerizes with the Retinoid X Receptor (RXR), and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes. This complex then recruits co-activators to initiate gene transcription.

-

PPARα Activation: Primarily expressed in tissues with high fatty acid catabolism (liver, heart, muscle), its activation by this compound increases the expression of genes involved in fatty acid uptake, β-oxidation, and lipoprotein metabolism (e.g., Acyl-CoA oxidase, CPT).[3][4] This leads to a potent reduction in triglycerides.

-

PPARγ Activation: Mainly found in adipose tissue, its activation improves insulin (B600854) sensitivity and influences adipocyte differentiation and lipid storage.[1] This contributes to the beneficial effects on glucose metabolism.

-

PPARδ Activation: Expressed ubiquitously, its activation is associated with enhanced fatty acid oxidation in skeletal muscle and increased energy expenditure.[1]

Role in Lipid Metabolism

This compound exerts profound effects on lipid profiles, making it highly effective for treating dyslipidemia. The primary outcomes are a significant reduction in triglycerides (TG), a modest reduction in low-density lipoprotein cholesterol (LDL-C), and a notable increase in high-density lipoprotein cholesterol (HDL-C).[5]

Effects on Lipoproteins and Triglycerides

Through PPARα activation, this compound increases the activity of lipoprotein lipase (B570770) (LPL) and hepatic lipase, which enhances the clearance of triglyceride-rich lipoproteins like very-low-density lipoproteins (VLDL) and chylomicrons.[6] This is the main driver behind its powerful triglyceride-lowering effect.

Direct Inhibition of Carnitine Palmitoyltransferase I (CPT I)

Separate from its genomic action via PPARs, this compound has been shown to directly inhibit CPT I, the rate-limiting enzyme for mitochondrial fatty acid oxidation.[7] This acute effect, observed in isolated mitochondria, suggests a complex regulatory role where this compound can modulate fatty acid flux directly. However, the chronic effect via PPAR activation, which upregulates fatty acid oxidation, predominates in vivo.[7][8]

Quantitative Effects on Lipid Parameters

Clinical studies have consistently demonstrated the efficacy of bezafibrate in improving lipid profiles. The data below summarizes typical results from various trials.

| Parameter | Baseline (Illustrative) | Post-Bezafibrate Treatment | Percentage Change | Reference(s) |

| Triglycerides (TG) | 250 mg/dL | 125 mg/dL | ↓ 50 - 59% | [9][10] |

| Total Cholesterol (TC) | 240 mg/dL | 211 mg/dL | ↓ 12% | [9] |

| HDL-Cholesterol (HDL-C) | 35 mg/dL | 42 mg/dL | ↑ 20% | [9] |

| Large TG-rich Lipoproteins | - | - | ↓ 81% | [10] |

| Small Dense LDL | - | - | ↓ 53% | [10] |

Role in Glucose Metabolism

This compound's pan-PPAR agonism, particularly its activity on PPARγ and PPARα, contributes to significant improvements in glucose homeostasis and insulin sensitivity.[1][11] This makes it a valuable therapeutic option for patients with metabolic syndrome or T2DM who often present with combined dyslipidemia and hyperglycemia.[12][13]

Mechanistically, it enhances insulin sensitivity in peripheral tissues, reduces hepatic glucose production, and improves the overall metabolic flexibility of the body.[1][14] Studies have shown that bezafibrate treatment can lead to a clinically significant reduction in glycated hemoglobin (HbA1c).[11][12]

Quantitative Effects on Glycemic Parameters

| Parameter | Baseline (Illustrative) | Post-Bezafibrate Treatment | Absolute/Percentage Change | Reference(s) |

| Fasting Plasma Glucose (PG) | 151.3 mg/dL | 128.6 mg/dL | ↓ 22.7 mg/dL | [9] |

| Hemoglobin A1c (HbA1c) | 7.2% | 6.9% | ↓ 0.3% | [9] |

| Postprandial Insulin | - | - | ↓ 26% | [8] |

| HOMA-R | - | - | Significant Decrease | [13] |

Experimental Protocols

For researchers investigating the effects of this compound, the following generalized protocols for key experiments are provided.

Protocol: In Vitro PPARα Activation Assay (Luciferase Reporter)

Objective: To quantify the activation of PPARα by this compound in a cell-based system.

Methodology:

-

Cell Culture: Culture HepG2 (human hepatoma) cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

-

Transfection: Co-transfect cells using a lipid-based transfection reagent with two plasmids:

-

An expression vector for human PPARα.

-

A reporter plasmid containing multiple PPRE sequences upstream of a firefly luciferase gene.

-

A control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment: 24 hours post-transfection, replace the medium with a fresh medium containing various concentrations of bezafibrate or this compound (e.g., 1 µM to 100 µM). Include a vehicle control (DMSO) and a positive control (e.g., GW7647).

-

Incubation: Incubate the cells for an additional 24 hours.

-